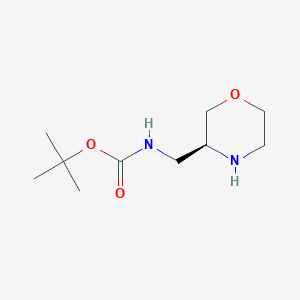

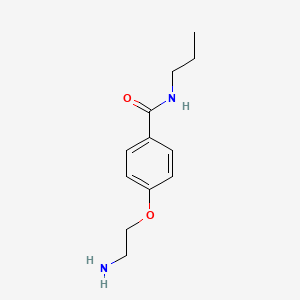

4-(2-Aminoethoxy)-N-propylbenzamide

Übersicht

Beschreibung

“4-(2-Aminoethoxy)benzoic acid” is a compound with the molecular formula C9H11NO3 . It’s also known by other names such as “4-(2-Amino-ethoxy)-benzoic acid” and "Benzoic acid, 4-(2-aminoethoxy)-" .

Synthesis Analysis

There are several methods for synthesizing compounds similar to “4-(2-Aminoethoxy)-N-propylbenzamide”. For instance, a metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines has been reported . This process provides β-amino alcohols in high yields with excellent regioselectivity .

Molecular Structure Analysis

The molecular structure of “4-(2-Aminoethoxy)benzoic acid” has an average mass of 181.189 Da and a monoisotopic mass of 181.073898 Da .

Chemical Reactions Analysis

The ring-opening of epoxides with amines has been reported to provide β-amino alcohols in high yields with excellent regioselectivity . This reaction can be used for the introduction of amines in natural products .

Physical and Chemical Properties Analysis

The physical and chemical properties of “4-(2-Aminoethoxy)benzoic acid” include a molecular weight of 180.21 . It is a solid at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization in Polymer Chemistry

4-(2-Aminoethoxy)-N-propylbenzamide has been utilized in the field of polymer chemistry. For instance, novel aromatic polyimides have been synthesized using similar compounds, demonstrating their potential in creating materials with desirable properties like solubility in organic solvents and high thermal stability (Butt et al., 2005).

Electrochemical Studies and Antioxidant Activity

This compound has also been the subject of electrochemical studies. Research on amino-substituted benzamide derivatives, which include compounds structurally similar to this compound, has shown their capacity as powerful antioxidants, useful in understanding the free radical scavenging activity of antioxidants (Jovanović et al., 2020).

Application in Medicinal Chemistry

In medicinal chemistry, similar compounds to this compound have been investigated for their potential therapeutic applications. For example, studies on the reductive chemistry of hypoxia-selective cytotoxins have included the use of similar benzamide derivatives (Palmer et al., 1995).

Electropolymerization and Sensor Applications

Electropolymerization of derivatives, including compounds like this compound, has been explored for developing electrochemical transducers. These can be applied in the initial development of sensors, such as immunosensors for diseases like dengue (Santos et al., 2019).

Anticonvulsant Properties

Research into anticonvulsant effects of 4-aminobenzamides, which are structurally similar to this compound, has demonstrated significant findings. These studies suggest potential applications in the treatment of seizures and related neurological conditions (Clark et al., 1984).

Inhibitory Effects in Cancer Research

Compounds like this compound have been studied for their inhibitory effects on enzymes such as poly(adenosine diphosphoribose) synthetase. This research is significant in the context of understanding the mechanisms of cell damage and repair, particularly in cancer therapy (Ben-hur et al., 1985).

Synthesis of Quinazolines

The synthesis of 4-aminoquinazolines, which can be derivatives of this compound, has been explored. This process features excellent regioselectivity and broad substrate scope, highlighting the compound's relevance in the synthesis of biologically and pharmacologically active compounds (Ren et al., 2021).

Zukünftige Richtungen

While specific future directions for “4-(2-Aminoethoxy)-N-propylbenzamide” are not available, research in related areas is ongoing. For example, there is an urgent clinical need for agents that improve cardiac performance with a favorable safety profile . Additionally, triplex-forming oligonucleotides (TFOs) can bind to polypurine/polypyrimidine regions in DNA in a sequence-specific manner, raising the possibility of using triplex formation for directed genome modification .

Wirkmechanismus

Target of Action

The primary target of 4-(2-Aminoethoxy)-N-propylbenzamide is the Urokinase-type plasminogen activator . This enzyme plays a crucial role in the breakdown of blood clots, and its regulation is essential for processes such as wound healing, tissue remodeling, and cell migration .

Mode of Action

It is known that the compound interacts with the urokinase-type plasminogen activator, potentially influencing its activity . The resulting changes due to this interaction are yet to be elucidated.

Biochemical Pathways

Given its target, it is likely that the compound influences pathways related to blood clot dissolution and tissue remodeling

Result of Action

Given its target, it is plausible that the compound could influence processes such as blood clot dissolution, wound healing, tissue remodeling, and cell migration . .

Biochemische Analyse

Biochemical Properties

4-(2-Aminoethoxy)-N-propylbenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as monoamine oxidase, which is involved in the breakdown of neurotransmitters . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in altered cellular behavior, including changes in cell proliferation, apoptosis, and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time when exposed to certain environmental factors . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It has been shown to affect the activity of enzymes involved in the degradation of cyclic amines, such as morpholine monooxygenase . These interactions can lead to changes in metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of this compound within specific tissues can influence its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize to specific compartments within the cell, such as the nucleus and cytoplasm . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The presence of this compound in these compartments can affect its interactions with other biomolecules and its overall efficacy.

Eigenschaften

IUPAC Name |

4-(2-aminoethoxy)-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-2-8-14-12(15)10-3-5-11(6-4-10)16-9-7-13/h3-6H,2,7-9,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXBYAKRXIICFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

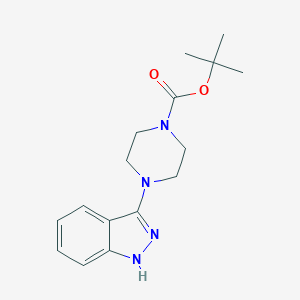

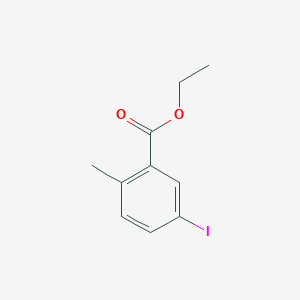

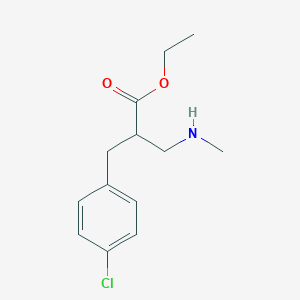

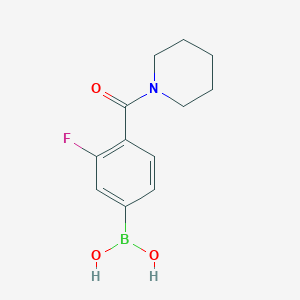

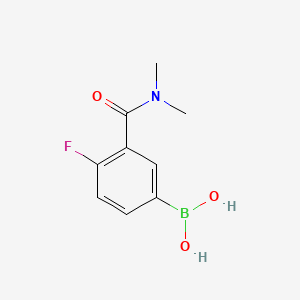

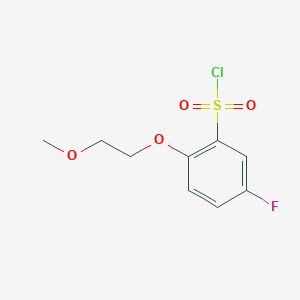

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

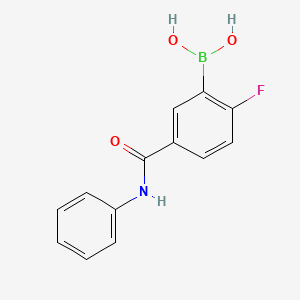

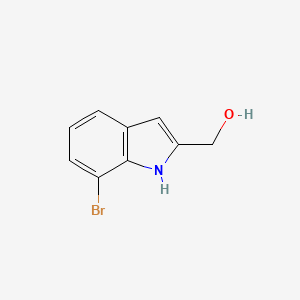

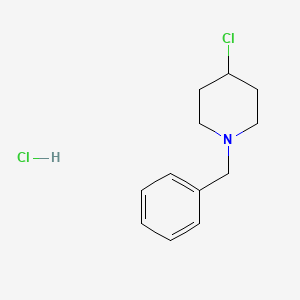

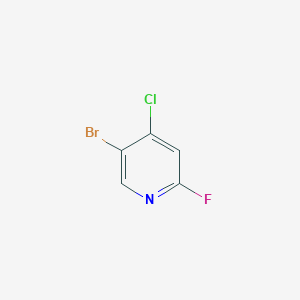

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.